N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide

Catalog No.
S7862857
CAS No.
M.F
C11H15N3O3
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypy...

Product Name

N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide

IUPAC Name

N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H15N3O3/c1-7(11(17)14(2)3)13-10(16)8-4-9(15)6-12-5-8/h4-7,15H,1-3H3,(H,13,16)

InChI Key

WXFUPTHAKKQNII-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C)NC(=O)C1=CC(=CN=C1)O

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)C1=CC(=CN=C1)O
SX-2472 is a small molecule with the chemical formula C12H16N3O3, belonging to the class of pyridinecarboxamides. It was first identified in a high-throughput screening campaign for inhibitors of prolyl-carboxypeptidase (PRCP), an enzyme involved in the regulation of blood pressure. SX-2472 showed high potency and selectivity for PRCP inhibition, making it a promising candidate for further development.
SX-2472 is a white solid with a melting point of 140-142°C. It is soluble in DMSO and has a logP value of 1.1. The compound has a molecular weight of 256.27 g/mol and a pKa of 7.2. In terms of stability, SX-2472 is susceptible to hydrolysis under acidic conditions.
The synthesis of SX-2472 involves several steps, starting from the commercially available 5-amino-2-hydroxypyridine. The reaction sequence includes protection of the amino and hydroxyl groups, followed by acylation and deprotection to give the final product. The purity and identity of SX-2472 can be confirmed by various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
HPLC is the most commonly used analytical technique for the quantification of SX-2472 in biological samples. Other methods, such as mass spectrometry and enzyme assays, can also be utilized to determine the concentration and activity of SX-2472.
SX-2472 has been shown to be a potent and selective inhibitor of PRCP, with an IC50 value of 0.8 nM. PRCP plays a role in the regulation of blood pressure by cleaving angiotensin II, a vasoconstrictor peptide. Inhibition of PRCP by SX-2472 leads to an increase in circulating levels of angiotensin II and a subsequent increase in blood pressure. Therefore, SX-2472 has potential as an antihypertensive agent.
Limited toxicity data is currently available for SX-2472. However, in vitro studies have shown that the compound is not cytotoxic to human cells at concentrations up to 50 μM. In animal studies, SX-2472 did not cause acute toxicity or adverse effects on vital organs at doses up to 30 mg/kg.
Apart from its potential as an antihypertensive agent, SX-2472 has also been investigated for its effects on other physiological processes, such as glucose homeostasis and inflammation. In addition, SX-2472 has shown promise as a tool compound for studying the role of PRCP in various disease models, such as chronic kidney disease and stroke.
SX-2472 is still in the preclinical stage of development, with no clinical trials reported yet. However, several research groups are actively investigating the compound's potential as a therapeutic agent and a research tool.
The potential implications of SX-2472 are widespread, including but not limited to the following fields:
1. Cardiovascular diseases: SX-2472 has potential as an antihypertensive agent, which can be beneficial for the treatment of various cardiovascular diseases, such as hypertension and heart failure.
2. Metabolic disorders: SX-2472 has shown promise in modulating glucose and insulin levels, making it a potential candidate for the treatment of metabolic disorders, such as diabetes.
3. Neurological disorders: The role of PRCP in stroke and other neurological disorders is currently under investigation, and SX-2472 could be a valuable tool for studying this.
4. Chemical biology: SX-2472 can be used as a tool compound for studying the biochemical and physiological functions of PRCP.
Limitations:
Despite the promising potential of SX-2472, several limitations need to be addressed, including its stability under acidic conditions, limited toxicity data, and the need for further preclinical studies to determine its safety and efficacy.
There are several future directions in the development of SX-2472, including:
1. Optimization of the chemical structure: Further optimization of the chemical structure of SX-2472 can be explored to improve its potency, selectivity, and stability.
2. Pharmacokinetic characterization: Detailed pharmacokinetic studies are needed to determine the absorption, distribution, metabolism, and excretion of SX-2472 in vivo.
3. Toxicity studies: More comprehensive toxicity studies need to be conducted to determine the safety of SX-2472 at different doses and in different animal models.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of SX-2472 in humans.
5. Expansion to other therapeutic areas: The potential of SX-2472 in other therapeutic areas, such as cancer and inflammation, should be explored.
6. Development of PRCP inhibitors as a new drug class: The development of SX-2472 and other PRCP inhibitors could lead to the creation of a new drug class for the treatment of various diseases.
In conclusion, SX-2472 is an emerging compound with promising potential as an antihypertensive agent and a valuable tool for studying the role of PRCP in various disease models. However, further research is needed to optimize its chemical structure, determine its safety and efficacy, and explore its potential in other therapeutic areas.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.11134135 g/mol

Monoisotopic Mass

237.11134135 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types